molecular formula C10H19NO5 B3102818 1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate CAS No. 142654-29-3

1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate

Cat. No.: B3102818
CAS No.: 142654-29-3
M. Wt: 233.26 g/mol
InChI Key: BUQTYVUSGLJSKS-UHFFFAOYSA-N
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Description

1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate is an imidazole-derived compound featuring tert-butyl (1,1-dimethylethyl) groups at the 1- and 3-positions, a hydroxyl group at the 2-position, and a dicarbonate functional group.

Properties

IUPAC Name

tert-butyl N-hydroxy-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)15-7(12)11(14)8(13)16-10(4,5)6/h14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQTYVUSGLJSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate involves specific synthetic routes and reaction conditions. One common method includes the reaction of imidodicarbonic acid with tert-butyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing the reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate 1,3-tert-butyl Hydroxyl, dicarbonate Not reported
1-Butyl-3-methylimidazolium acetate 1-butyl, 3-methyl Acetate anion ~198.3 (estimated)
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride 2,6-diisopropylphenyl Chloride, hydrochloride 462.52

Key Observations :

  • Steric Effects: The tert-butyl groups in the target compound provide steric hindrance comparable to diisopropylphenyl groups in , but with reduced aromaticity. This may enhance thermal stability while limiting solubility in nonpolar solvents.
  • Reactivity : The hydroxyl group may enable hydrogen bonding or acid-base interactions, differentiating it from purely ionic analogs like .

Physicochemical Properties

Table 2: Physical Properties and Solubility

Compound Melting Point (°C) Solubility Thermal Stability
1,3-Bis(1,1-dimethylethyl)... Not reported Likely polar solvents High (inferred)
1-Butyl-3-methylimidazolium acetate Not reported Water, DMSO, ethanol Moderate
1,3-Bis(2,6-diisopropylphenyl)... >240 Dichloromethane, THF Very high

Analysis :

  • Solubility : The acetate-based ionic liquid exhibits high hydrophilicity, whereas the diisopropylphenyl derivative is soluble in chlorinated solvents. The target compound’s dicarbonate group may confer intermediate polarity, favoring solvents like acetone or ethyl acetate.
  • Thermal Stability : Bulky substituents in and the target compound likely enhance thermal resilience compared to , which decomposes at moderate temperatures (~250–300°C).

Critical Comparison :

  • Catalytic Utility : While is a robust NHC precursor, the target compound’s hydroxyl group could enable alternative catalytic mechanisms (e.g., hydrogen-bond-donating catalysts).
  • Material Science : The dicarbonate moiety in the target compound may support polymerization or crosslinking, unlike purely ionic or inert .

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

Chemical Structure

The chemical structure of (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can be represented as follows:

C15H12Cl2FO\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{F}\text{O}

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer effects. Research indicates that (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines.

  • Case Study: A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values indicating the effectiveness of (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one against selected microbial strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this chalcone derivative has been reported to possess anti-inflammatory effects.

  • Mechanism of Action: The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action suggests its potential application in treating inflammatory diseases .

Mechanistic Studies

Recent mechanistic studies have focused on the pathways through which (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one exerts its biological effects.

  • Signaling Pathways: The compound has been shown to modulate several key signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate
Reactant of Route 2
Reactant of Route 2
1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate

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